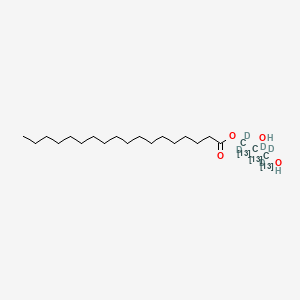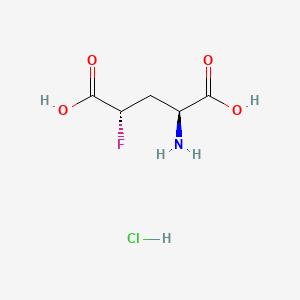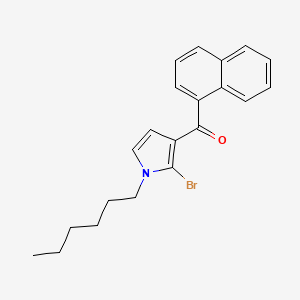
Fluoxastrobin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoxastrobin-d4 is a systemic fungicide belonging to the strobilurin class of compounds. It is primarily used in agriculture to control a wide range of fungal diseases in crops such as cereals, vegetables, and fruits. The compound is known for its broad-spectrum activity and its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation .
Preparation Methods
The synthesis of Fluoxastrobin-d4 involves several key steps. One common method includes the reaction of methoxy methylenebenzofuran ketone with 4,6-dichloropyrimidine in the presence of a catalyst such as 1-propyl triethylene diamine bromide. This reaction is followed by an etherification process with o-hydroxy nitrile to yield this compound. The overall yield of this reaction can reach over 85% when using the appropriate catalysts and reaction conditions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Fluoxastrobin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fluoxastrobin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of strobilurin fungicides and their interactions with various biological targets.
Biology: Researchers use this compound to investigate its effects on fungal pathogens and to develop new fungicidal formulations.
Medicine: While primarily used in agriculture, this compound’s mode of action provides insights into mitochondrial respiration, which can be relevant in medical research.
Industry: The compound is used in the development of new agricultural products and formulations to enhance crop protection
Mechanism of Action
Fluoxastrobin-d4 exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome b complex III at the Qo site in the mitochondrial electron transport chain. This inhibition disrupts the normal respiration process, leading to a lack of energy production and ultimately causing the death of the fungal cells .
Comparison with Similar Compounds
Fluoxastrobin-d4 is part of the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, trifloxystrobin, and pyraclostrobin. These compounds share a similar mode of action but differ in their chemical structures and specific applications:
Azoxystrobin: Known for its broad-spectrum activity and used in various crops.
Trifloxystrobin: Often used in combination with other fungicides for enhanced efficacy.
Pyraclostrobin: Noted for its high potency and effectiveness against a wide range of fungal pathogens.
This compound is unique in its specific chemical structure, which provides certain advantages in terms of stability and efficacy under different environmental conditions .
Properties
Molecular Formula |
C21H16ClFN4O5 |
|---|---|
Molecular Weight |
462.8 g/mol |
IUPAC Name |
(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-N-methoxy-1-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)methanimine |
InChI |
InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18-/i10D2,11D2 |
InChI Key |
UFEODZBUAFNAEU-RUDXQCQQSA-N |
Isomeric SMILES |
[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=NC=N3)OC4=CC=CC=C4Cl)F)([2H])[2H])[2H] |
Canonical SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



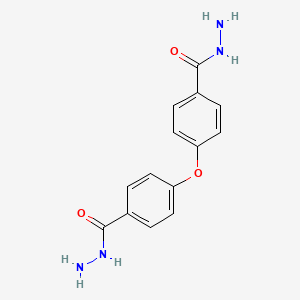
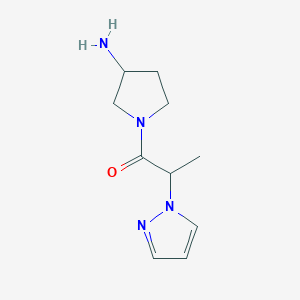
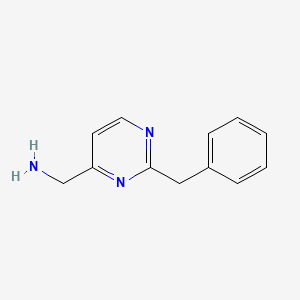

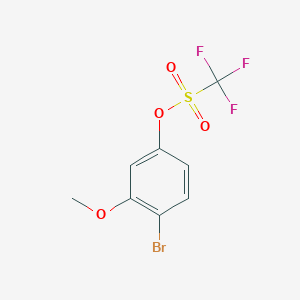
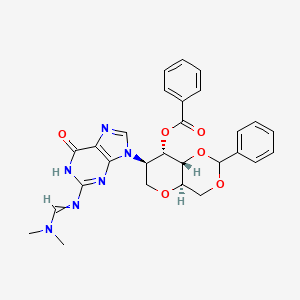
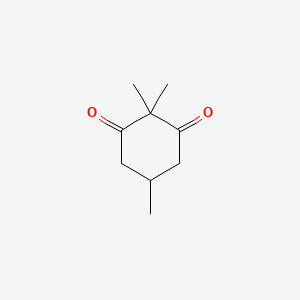

![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
